

# Spectroscopic Characterization of 3-Methyl-5-vinylpyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methyl-5-vinylpyridine

Cat. No.: B1300887

[Get Quote](#)

Disclaimer: Experimental spectroscopic data for **3-Methyl-5-vinylpyridine** is not readily available in public databases. This guide presents a comprehensive overview of predicted spectroscopic data for **3-Methyl-5-vinylpyridine**, alongside experimental data for the closely related isomers, 2-Methyl-5-vinylpyridine and 3-Methylpyridine, for comparative purposes. The experimental protocols provided are generalized for the analysis of pyridine derivatives and are adaptable for **3-Methyl-5-vinylpyridine**.

## Introduction

**3-Methyl-5-vinylpyridine** is a substituted pyridine derivative of interest in polymer chemistry and as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its chemical structure, featuring a pyridine ring with methyl and vinyl substituents, imparts specific spectroscopic characteristics that are crucial for its identification and characterization. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Methyl-5-vinylpyridine**.

## Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **3-Methyl-5-vinylpyridine** and the experimental data for the reference compounds 2-Methyl-5-vinylpyridine and 3-Methylpyridine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data for **3-Methyl-5-vinylpyridine**:

| <sup>1</sup> H NMR<br>(Predicted) | Chemical Shift<br>( $\delta$ , ppm) | Multiplicity | Integration | Assignment                       |
|-----------------------------------|-------------------------------------|--------------|-------------|----------------------------------|
| Pyridine-H2                       | ~8.3                                | s            | 1H          | H-2                              |
| Pyridine-H4                       | ~7.5                                | s            | 1H          | H-4                              |
| Pyridine-H6                       | ~8.4                                | s            | 1H          | H-6                              |
| Vinyl-H                           | ~6.7                                | dd           | 1H          | =CH-                             |
| Vinyl-H (trans)                   | ~5.8                                | d            | 1H          | =CH <sub>2</sub> (trans to ring) |
| Vinyl-H (cis)                     | ~5.3                                | d            | 1H          | =CH <sub>2</sub> (cis to ring)   |
| Methyl-H                          | ~2.4                                | s            | 3H          | -CH <sub>3</sub>                 |

| <sup>13</sup> C NMR (Predicted) | Chemical Shift ( $\delta$ , ppm) | Assignment       |
|---------------------------------|----------------------------------|------------------|
| Pyridine-C2                     | ~149                             | C-2              |
| Pyridine-C3                     | ~137                             | C-3              |
| Pyridine-C4                     | ~133                             | C-4              |
| Pyridine-C5                     | ~135                             | C-5              |
| Pyridine-C6                     | ~147                             | C-6              |
| Vinyl-CH                        | ~136                             | =CH-             |
| Vinyl-CH <sub>2</sub>           | ~117                             | =CH <sub>2</sub> |
| Methyl-C                        | ~18                              | -CH <sub>3</sub> |

Experimental NMR Data for Reference Compounds:

- 2-Methyl-5-vinylpyridine

| <sup>1</sup> H NMR | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration |
|--------------------|----------------------------------|--------------|-------------|
| <b>Pyridine-H3</b> | <b>7.42</b>                      | <b>dd</b>    | <b>1H</b>   |
| Pyridine-H4        | 7.03                             | d            | 1H          |
| Pyridine-H6        | 8.35                             | d            | 1H          |
| Vinyl-H            | 6.65                             | dd           | 1H          |
| Vinyl-H (trans)    | 5.80                             | d            | 1H          |
| Vinyl-H (cis)      | 5.27                             | d            | 1H          |

| Methyl-H | 2.51 | s | 3H |

- 3-Methylpyridine (3-Picoline)

| <sup>1</sup> H NMR | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Assignment |
|--------------------|----------------------------------|--------------|------------|
| <b>Pyridine-H2</b> | <b>8.44</b>                      | <b>s</b>     | <b>H-2</b> |
| Pyridine-H4        | 7.46                             | d            | H-4        |
| Pyridine-H5        | 7.16                             | t            | H-5        |
| Pyridine-H6        | 8.42                             | d            | H-6        |

| Methyl-H | 2.32 | s | -CH<sub>3</sub> |

| <sup>13</sup> C NMR | Chemical Shift ( $\delta$ , ppm) | Assignment       |
|---------------------|----------------------------------|------------------|
| Pyridine-C2         | 149.7                            | C-2              |
| Pyridine-C3         | 137.9                            | C-3              |
| Pyridine-C4         | 133.5                            | C-4              |
| Pyridine-C5         | 123.3                            | C-5              |
| Pyridine-C6         | 147.1                            | C-6              |
| Methyl-C            | 18.4                             | -CH <sub>3</sub> |

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted and Experimental IR Data (cm<sup>-1</sup>):

| Vibrational Mode                    | 3-Methyl-5-vinylpyridine<br>(Predicted) | 2-Methyl-5-vinylpyridine<br>(Experimental) | 3-Methylpyridine<br>(Experimental) |
|-------------------------------------|-----------------------------------------|--------------------------------------------|------------------------------------|
| Aromatic C-H Stretch                | ~3100-3000                              | 3080                                       | 3050                               |
| Aliphatic C-H Stretch               | ~2980-2920                              | 2950                                       | 2920                               |
| C=C Stretch (Vinyl)                 | ~1630                                   | 1630                                       | -                                  |
| C=C, C=N Stretch<br>(Pyridine Ring) | ~1590, 1480, 1430                       | 1580, 1470, 1430                           | 1580, 1480, 1430                   |
| C-H Bend (Vinyl)                    | ~990, 910                               | 990, 910                                   | -                                  |
| C-H Bend (Pyridine Ring)            | ~850-750                                | 825                                        | 790                                |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted and Experimental Mass Spectrometry Data (m/z):

| Ion                                     | 3-Methyl-5-vinylpyridine<br>(Predicted) | 2-Methyl-5-vinylpyridine<br>(Experimental) | 3-Methylpyridine<br>(Experimental) |
|-----------------------------------------|-----------------------------------------|--------------------------------------------|------------------------------------|
| Molecular Ion [M] <sup>+</sup>          | 119                                     | 119                                        | 93                                 |
| [M-1] <sup>+</sup>                      | 118                                     | 118                                        | 92                                 |
| [M-15] <sup>+</sup> (-CH <sub>3</sub> ) | 104                                     | 104                                        | 78                                 |
| [M-27] <sup>+</sup> (-HCN)              | 92                                      | 92                                         | 66                                 |
| Other significant<br>fragments          | 91, 78, 65, 52                          | 91, 78, 65, 52                             | 65, 51, 39                         |

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **3-Methyl-5-vinylpyridine**.

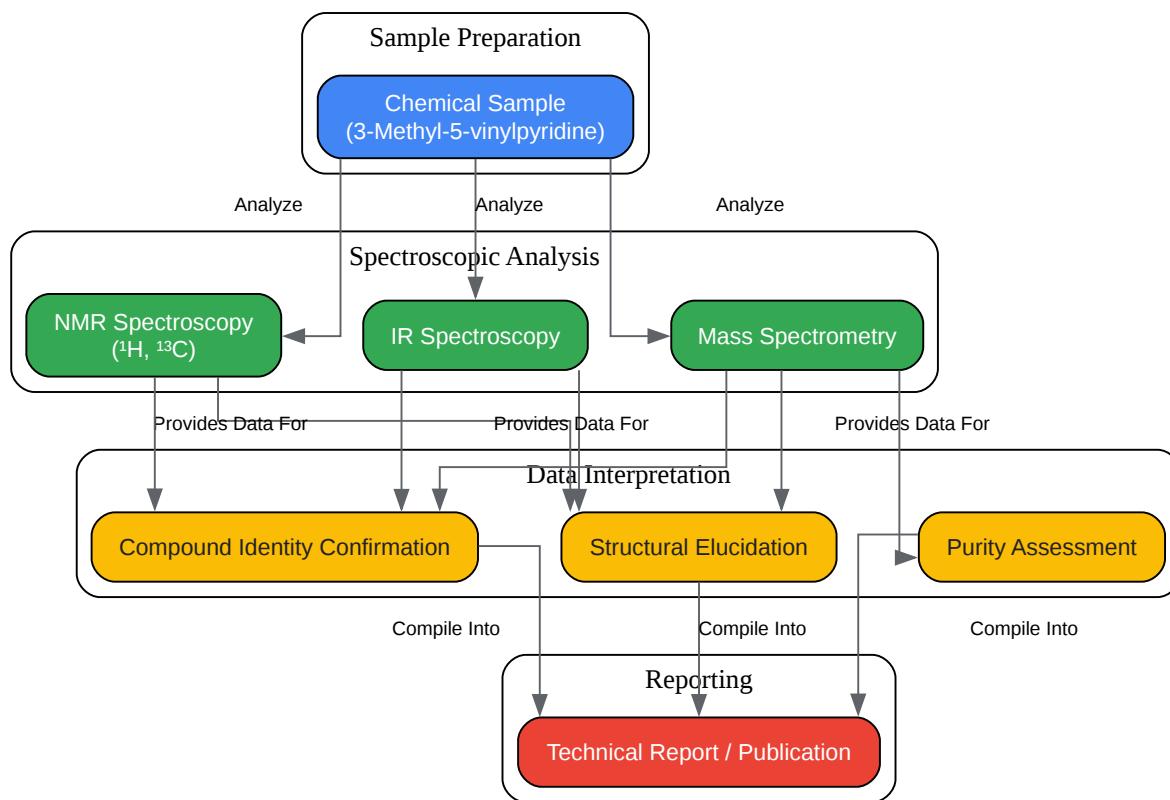
### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methyl-5-vinylpyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Sequence: Standard single-pulse experiment (zg30).
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.

- Number of Scans: 16-64 scans, depending on the sample concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
  - Spectral Width: 0-160 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096 scans, due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

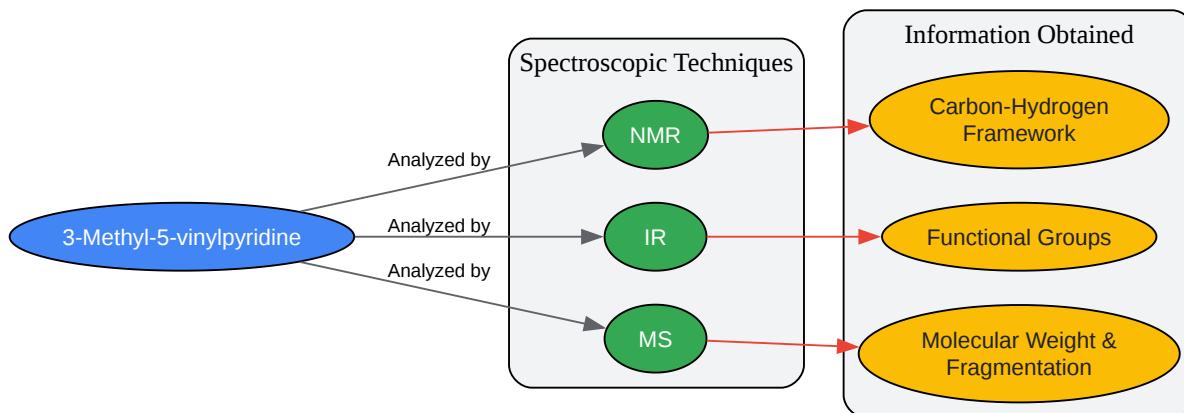
## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans.
  - A background spectrum of the empty sample holder (KBr plates or ATR crystal) should be recorded and subtracted from the sample spectrum.


- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **3-Methyl-5-vinylpyridine** in a volatile solvent such as methanol or acetonitrile (typically 1-10 µg/mL).
- Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and identification.
- GC-MS Analysis:
  - GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
  - Injector Temperature: 250 °C.
  - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.
  - Carrier Gas: Helium at a constant flow rate.
- MS Analysis (Electron Ionization - EI):
  - Ionization Energy: 70 eV.
  - Mass Range: Scan from m/z 35 to 200.
  - Source Temperature: 200-250 °C.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be compared to spectral libraries or predicted fragmentation pathways.


## Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and the information they provide.

- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Methyl-5-vinylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1300887#spectroscopic-data-for-3-methyl-5-vinylpyridine-nmr-ir-ms\]](https://www.benchchem.com/product/b1300887#spectroscopic-data-for-3-methyl-5-vinylpyridine-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)